![molecular formula C11H12N4OS B14287741 N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea CAS No. 138428-47-4](/img/structure/B14287741.png)
N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
准备方法
The synthesis of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea typically involves the reaction of N-methyl-N-phenylurea with a thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea has several scientific research applications:
Agriculture: It acts as a cytokinin, promoting plant growth and development.
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea involves its interaction with molecular targets such as cytokinin oxidase/dehydrogenase. By inhibiting this enzyme, the compound increases the lifetime of cytokinins, thereby promoting plant growth. In medical applications, its thiadiazole moiety allows it to interfere with DNA replication, making it effective against cancer cells .
相似化合物的比较
N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its significant therapeutic potential in antimicrobial and anticancer applications.
1,2,3-Thiadiazole: Used in various chemical syntheses and as a building block for more complex molecules.
1,2,4-Thiadiazole: Exhibits a range of biological activities, including antifungal and anti-inflammatory properties. The uniqueness of N-Methyl-N-phenyl-N’-[(1,2,5-thiadiazol-3-yl)methyl]urea lies in its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
138428-47-4 |
|---|---|
分子式 |
C11H12N4OS |
分子量 |
248.31 g/mol |
IUPAC 名称 |
1-methyl-1-phenyl-3-(1,2,5-thiadiazol-3-ylmethyl)urea |
InChI |
InChI=1S/C11H12N4OS/c1-15(10-5-3-2-4-6-10)11(16)12-7-9-8-13-17-14-9/h2-6,8H,7H2,1H3,(H,12,16) |
InChI 键 |
KPUJQMLBBUHPAU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)NCC2=NSN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



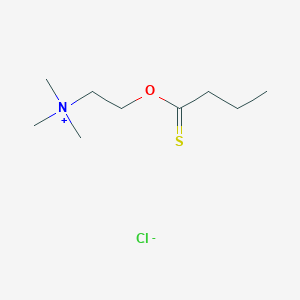
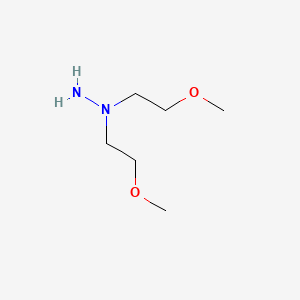
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
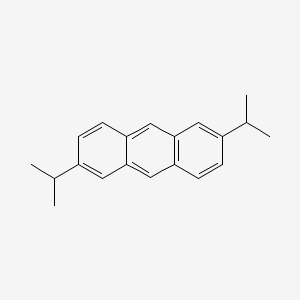

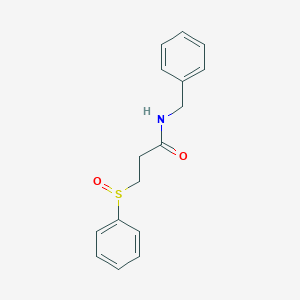
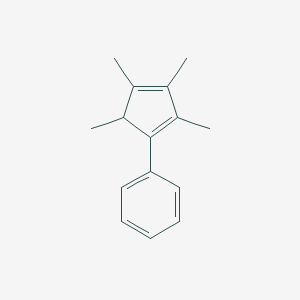
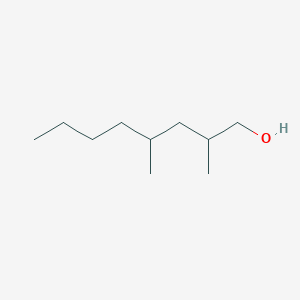
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
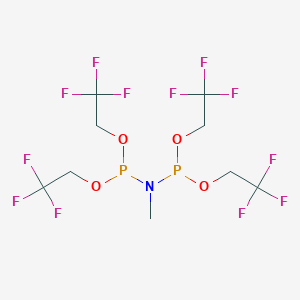
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

